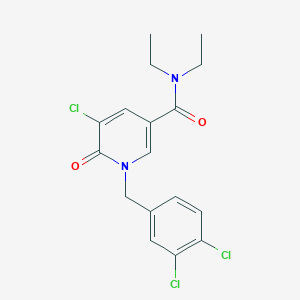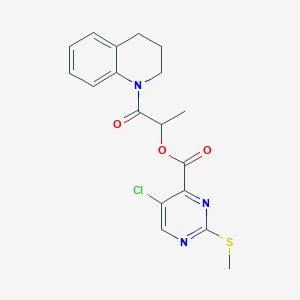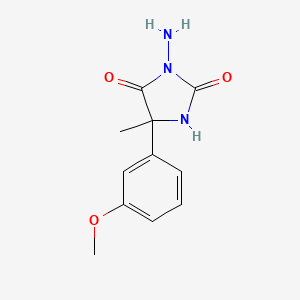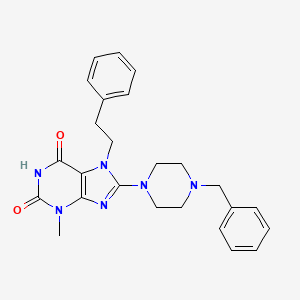
5-chloro-1-(3,4-dichlorobenzyl)-N,N-diethyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 5-chloro-1-(3,4-dichlorobenzyl)-N,N-diethyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide is a chemical entity that appears to be related to a class of compounds with potential biological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with chloro and pyridine moieties, which are common structural features in medicinal chemistry due to their potential for various biological activities.
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including hydrazinolysis, cyclization, chlorination, oxidation, and hydrolysis, as well as acyl chlorination with thionyl chloride and amidation with cyclic amine . These methods are indicative of the complex synthetic routes that may be required to construct the compound , involving the formation of various heterocyclic systems and the introduction of chloro substituents.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques such as X-ray diffraction analysis . This method provides detailed information about the arrangement of atoms within the molecule, which is crucial for understanding the compound's potential interactions with biological targets. The planarity of certain systems, such as the pyrazolo[3,4-b]pyridine system, and the displacement of certain atoms from this plane, are key structural features that can influence the compound's biological activity .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds suggest that the compound of interest may also undergo similar reactions. These reactions include the formation of carboxamide bonds and the introduction of chloro substituents, which are important for the biological activity of these molecules. The reactivity of the compound can be inferred from the reactivity of similar compounds, which undergo reactions such as acyl chlorination and amidation .
Physical and Chemical Properties Analysis
While the physical and chemical properties of the specific compound are not detailed in the provided papers, the properties of similar compounds can be inferred. These properties include solubility, melting point, and stability, which are important for the compound's application in a biological context. The antioxidant activity of related compounds has been tested, and some have shown higher activity than well-known antioxidants like ascorbic acid . This suggests that the compound may also possess significant antioxidant properties.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-chloro-1-[(3,4-dichlorophenyl)methyl]-N,N-diethyl-6-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl3N2O2/c1-3-21(4-2)16(23)12-8-15(20)17(24)22(10-12)9-11-5-6-13(18)14(19)7-11/h5-8,10H,3-4,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXFMQARSVLOSEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CN(C(=O)C(=C1)Cl)CC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzyl N-({1-[(chlorosulfonyl)methyl]cyclohexyl}methyl)carbamate](/img/structure/B3020228.png)
![N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-4-oxochromene-3-carboxamide](/img/structure/B3020229.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2,4-difluorophenyl)oxalamide](/img/structure/B3020234.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B3020235.png)
![4-[3-(Difluoromethyl)-2,5-dimethylpyrrol-1-yl]benzoic acid](/img/structure/B3020236.png)
![N-(1-cyanocyclobutyl)-2-[2-(trifluoromethyl)phenoxy]propanamide](/img/structure/B3020238.png)

![1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octane-8-carbonyl)imidazolidin-2-one](/img/structure/B3020240.png)




![ethyl 5-ethyl-2-[[2-[2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetyl]oxyacetyl]amino]thiophene-3-carboxylate](/img/structure/B3020249.png)